5-Chloro-2-pyridinepropanoic acid

Description

Properties

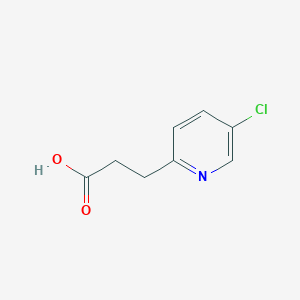

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

3-(5-chloropyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H8ClNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12) |

InChI Key |

QCDVNASJRUFMAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-2-yl)propanoic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the propanoic acid group. One common method involves the reaction of 5-chloropyridine with a suitable propanoic acid derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 3-(5-chloropyridin-2-yl)propanoic acid often employs large-scale batch reactors where the chlorination and subsequent reactions are optimized for efficiency. The use of continuous flow reactors can also be explored to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-Chloropyridin-2-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propanoic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

The following analysis compares 5-Chloro-2-pyridinepropanoic acid with structurally related pyridine derivatives from the evidence. Key differences in substituents, functional groups, and physicochemical properties are highlighted.

Structural and Functional Group Variations

5-Chloro-6-fluoropyridine-3-carboxylic acid

- Structure : Chlorine at position 5, fluorine at position 6, and a carboxylic acid (-COOH) directly attached at position 3.

- Molecular Formula: C₆H₂ClFNO₂ (inferred from pyridine core + substituents) .

- Key Differences: The carboxylic acid group is directly conjugated to the pyridine ring, enhancing acidity (pKa ~2–3) compared to the propanoic acid chain in the target compound.

5-Chloro-4-cyclopropylpyridin-2-amine

- Structure : Chlorine at position 5, cyclopropyl group at position 4, and an amine (-NH₂) at position 2.

- Molecular Formula : C₈H₉ClN₂ (CAS 1820665-49-3) .

- Key Differences :

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiol

- Structure : Chlorine at position 3, trifluoromethyl (-CF₃) at position 5 on the pyridine ring, fused to a pyrimidine-thiol group.

- Molecular Formula : C₁₀H₅ClF₃N₃S (estimated) .

- Key Differences :

Physicochemical Properties

| Compound Name | Molecular Weight | CAS Number | Functional Groups | Key Properties |

|---|---|---|---|---|

| This compound* | ~201.62 (calc.) | N/A | Propanoic acid, Cl | Moderate acidity, enhanced lipophilicity |

| 5-Chloro-6-fluoropyridine-3-carboxylic acid | 197.58 | EN 300-373980 | Carboxylic acid, Cl, F | High acidity (pKa ~2–3), polar |

| 5-Chloro-4-cyclopropylpyridin-2-amine | 168.62 | 1820665-49-3 | Amine, Cl, cyclopropyl | Basic (pKa ~8–9), lipophilic |

| 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiol | 313.68 | N/A | Thiol, Cl, CF₃ | Redox-active, moderate solubility |

*Calculated molecular weight for this compound assumes C₈H₈ClNO₂.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-pyridinepropanoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves chlorination of a pyridinepropanoic acid precursor using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure regioselectivity at the 5-position . Solvent choice (e.g., dichloromethane or DMF) and temperature (40–80°C) are critical for minimizing side reactions. Microwave-assisted synthesis may enhance reaction efficiency, as seen in analogous boronic acid syntheses .

- Characterization : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR, comparing peaks to reference spectra (e.g., δ ~8.5 ppm for pyridine protons) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Parameters :

- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM) using UV-Vis spectroscopy.

- pKa : Determine via potentiometric titration (expected ~2.5 for carboxylic acid and ~4.8 for pyridine nitrogen) .

- Stability : Monitor degradation under varying pH and temperature via LC-MS over 24–72 hours .

Q. What are the primary applications of this compound in medicinal chemistry?

- Building Block : The carboxylic acid group enables conjugation with amines (e.g., peptide coupling via EDC/NHS), while the chlorine atom facilitates Suzuki-Miyaura cross-coupling for aryl ring functionalization .

- Biological Screening : Use in fragment-based drug discovery (e.g., kinase inhibitors) via high-throughput screening (HTS) assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring. The 5-chloro position shows higher electrophilicity (Fukui indices >0.1), favoring SNAr reactions with amines or thiols .

- Validation : Compare predicted transition states with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Case Study : If conflicting IC₅₀ values arise for a kinase inhibitor:

Assay Variability : Re-test compounds under standardized conditions (e.g., ATP concentration, buffer pH).

Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .

Structural Confirmation : Re-analyze derivative purity and stereochemistry via X-ray crystallography .

Q. How does the steric and electronic environment of the pyridine ring influence regioselectivity in metal-catalyzed cross-couplings?

- Mechanistic Insight : The chlorine atom at the 5-position directs palladium catalysts (e.g., Pd(PPh₃)₄) to the ortho position via σ-complex stabilization.

- Experimental Design :

- Vary ligands (e.g., Buchwald vs. SPhos) to modulate reactivity.

- Monitor reaction progress using ¹⁹F NMR (if fluorine tags are present) .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

- LC-MS/MS : Identify byproducts (e.g., dechlorinated species) with a mass accuracy <5 ppm.

- ICP-OES : Quantify residual metal catalysts (e.g., Pd <10 ppm) .

Q. How can researchers optimize reaction scalability while maintaining regiochemical control?

- Process Chemistry :

- Use continuous flow reactors for exothermic chlorination steps.

- Implement in-line FTIR to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.